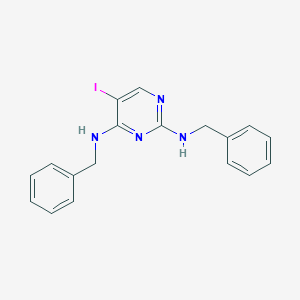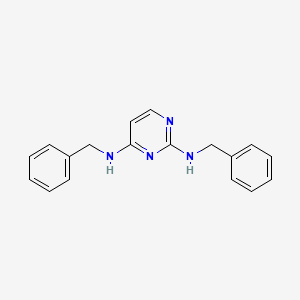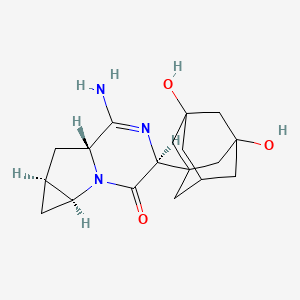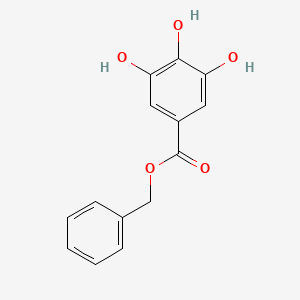![molecular formula C₂₆H₂₄FNO₅ B1144774 3'-(4-Fluorophenyl)-3,3'-dihydroxy-3-(1-methylethyl)-N,2'-diphenyl-[2,2'-bioxirane]-2-carboxamide CAS No. 887196-28-3](/img/new.no-structure.jpg)
3'-(4-Fluorophenyl)-3,3'-dihydroxy-3-(1-methylethyl)-N,2'-diphenyl-[2,2'-bioxirane]-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, hydroxyl groups, and a carboxamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide typically involves multiple steps, including the formation of the oxirane ring and the introduction of the fluorophenyl and carboxamide groups. One common method involves the reaction of 4-fluorophenyl isopropyl ketone with a suitable epoxide precursor under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt
Uniqueness
3’-(4-Fluorophenyl)-3,3’-dihydroxy-3-(1-methylethyl)-N,2’-diphenyl-[2,2’-bioxirane]-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
887196-28-3 |
|---|---|
Molekularformel |
C₂₆H₂₄FNO₅ |
Molekulargewicht |
449.47 |
Synonyme |
Dihydroxy Diepoxide Atorvastatin Impurity; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)



